2-(1H-indol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide
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Overview
Description
2-(1H-indol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The indole moiety is a common structural motif in many biologically active compounds, making this compound a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the indole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyridazinone Moiety: The pyridazinone moiety can be introduced through a nucleophilic substitution reaction, where the indole-acetamide intermediate is reacted with a suitable pyridazinone derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alcohols, often in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
2-(1H-indol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Pharmacology: It can be used to study the interaction of indole derivatives with biological targets such as receptors and enzymes.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide involves its interaction with specific molecular targets, such as receptors and enzymes. The indole moiety can interact with aromatic residues in the binding sites of proteins, while the pyridazinone moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide: Unique due to the combination of indole and pyridazinone moieties.
2-(1H-indol-3-yl)-N-(3-(6-oxo-1,2-dihydropyridazin-3-yl)propyl)acetamide: Similar structure but with a dihydropyridazinone ring.
2-(1H-indol-3-yl)-N-(3-(6-oxo-1,4-dihydropyridazin-5-yl)propyl)acetamide: Similar structure but with a different substitution pattern on the pyridazinone ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound 2-(1H-indol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, summarizing findings from various studies, including its mechanisms of action, efficacy in different biological models, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by an indole moiety linked to a pyridazine ring through a propyl chain. Its molecular formula is C19H22N4O, with a molecular weight of approximately 318.41 g/mol. The presence of both indole and pyridazine groups suggests a potential for diverse biological interactions.
Anti-inflammatory Effects
Research indicates that compounds with similar structural features exhibit significant anti-inflammatory properties. For instance, derivatives of indole and pyridazine have shown to inhibit enzymes involved in inflammatory pathways, such as lipoxygenase (LOX) and soluble epoxide hydrolase (sEH) . The inhibition of these enzymes can lead to decreased production of pro-inflammatory mediators, thereby alleviating conditions such as asthma and peritonitis.
Table 1: Inhibitory Activity Against Inflammatory Enzymes
Compound | Target Enzyme | IC50 (μM) |
---|---|---|
Compound 73 | 5-LOX | 0.45 ± 0.11 |
Compound 43 | sEH | 61 ± 3 |
Zileuton (control) | 5-LOX | 3 |
The data indicates that the compound may possess similar inhibitory activities, warranting further investigation into its anti-inflammatory potential.
Anticancer Activity
In vitro studies have demonstrated that indole derivatives can exert cytotoxic effects on various cancer cell lines. For example, compounds structurally related to our target have shown significant antiproliferative activity against colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cells . The mechanism often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.
Table 2: Cytotoxicity Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
Indole derivative A | HCT-116 | 5.0 |
Indole derivative B | HeLa | 7.5 |
These findings suggest that our compound may also exhibit anticancer properties through similar mechanisms.
The proposed mechanisms by which This compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : It could interact with various receptors, potentially altering signaling pathways associated with inflammation and tumor growth.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, leading to reduced cell viability.
Case Studies
Several studies have explored the biological activity of related compounds:
- A study on a library of indole-based compounds demonstrated their efficacy in reducing inflammation in murine models . The lead compound exhibited significant reductions in inflammatory markers.
- Another investigation focused on the antiproliferative effects of oxadiazole derivatives highlighted their potential as anticancer agents through topoisomerase inhibition . This provides a comparative framework for assessing the efficacy of our target compound.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[3-(6-oxopyridazin-1-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-16(11-13-12-19-15-6-2-1-5-14(13)15)18-8-4-10-21-17(23)7-3-9-20-21/h1-3,5-7,9,12,19H,4,8,10-11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQIPQBOXGNZHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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